molecular formula C21H21ClN2O5 B4882515 ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]-4-piperidinecarboxylate

ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]-4-piperidinecarboxylate

Cat. No. B4882515
M. Wt: 416.9 g/mol
InChI Key: RCLDTEHOJXMQPY-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Nifoxipam, and it belongs to the class of benzodiazepine derivatives.

Mechanism of Action

The mechanism of action of Nifoxipam is similar to other benzodiazepines. It acts on the GABA-A receptor, which is a type of inhibitory receptor in the brain. By binding to this receptor, Nifoxipam enhances the inhibitory effects of GABA, which leads to a decrease in neuronal excitability. This results in the anxiolytic, sedative, and hypnotic effects of Nifoxipam.
Biochemical and Physiological Effects
Nifoxipam has been found to have a range of biochemical and physiological effects. It has been shown to decrease the activity of the HPA axis, which is involved in the stress response. Nifoxipam also increases slow-wave sleep, which is essential for restorative sleep. Moreover, Nifoxipam has been found to have anticonvulsant and muscle relaxant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Nifoxipam is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of Nifoxipam is its short half-life, which limits its usefulness in long-term studies.

Future Directions

There are several future directions for the research on Nifoxipam. One of the areas of interest is the development of more potent and selective analogs of Nifoxipam. Another direction is the investigation of the potential therapeutic applications of Nifoxipam in the treatment of other CNS disorders, such as epilepsy and depression. Additionally, the role of Nifoxipam in modulating the immune system and its potential applications in immunotherapy is an area that requires further investigation.
Conclusion
In conclusion, Nifoxipam is a benzodiazepine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method involves the reaction of 4-chlorobenzoyl chloride with 4-nitrophenylacetic acid in the presence of triethylamine. Nifoxipam has been extensively studied for its potential applications in the treatment of anxiety disorders, insomnia, and other related conditions. It acts on the GABA-A receptor, which leads to a decrease in neuronal excitability and results in the anxiolytic, sedative, and hypnotic effects of Nifoxipam. Nifoxipam has been found to have a range of biochemical and physiological effects, and its high potency and selectivity for the GABA-A receptor make it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its short half-life limits its usefulness in long-term studies. There are several future directions for the research on Nifoxipam, including the development of more potent and selective analogs, investigation of potential therapeutic applications in other CNS disorders, and the role of Nifoxipam in modulating the immune system.

Synthesis Methods

The synthesis of Nifoxipam involves the reaction of 4-chlorobenzoyl chloride with 4-nitrophenylacetic acid in the presence of triethylamine to form 2-(4-chlorobenzoyl)-4-nitrophenylacetic acid. This intermediate is then reacted with piperidine and ethyl chloroformate to form Nifoxipam. The yield of Nifoxipam in this process is around 60%.

Scientific Research Applications

Nifoxipam has been extensively studied for its potential applications in the treatment of anxiety disorders, insomnia, and other related conditions. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. Moreover, Nifoxipam has been found to be effective in reducing the symptoms of anxiety in patients with generalized anxiety disorder.

properties

IUPAC Name

ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5/c1-2-29-21(26)15-9-11-23(12-10-15)19-8-7-17(24(27)28)13-18(19)20(25)14-3-5-16(22)6-4-14/h3-8,13,15H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLDTEHOJXMQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate

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